5-Fluorobenzofuran

Descripción general

Descripción

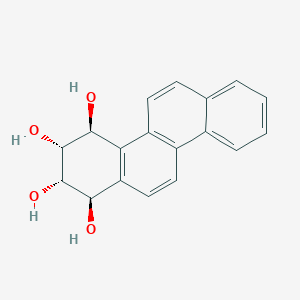

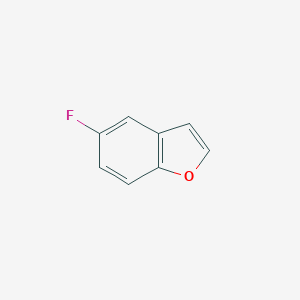

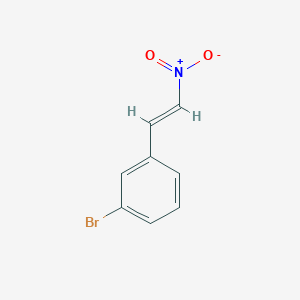

5-Fluorobenzofuran is an organic compound with the chemical formula C8H5FO . It has a molecular weight of 136.13 .

Molecular Structure Analysis

The InChI code for 5-Fluorobenzofuran is1S/C8H5FO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-5H . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

a. Anti-Alzheimer Activity: Researchers have investigated 5-Fluorobenzofuran for its potential in combating Alzheimer’s disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it an interesting candidate for further exploration .

b. Antiosteoporotic Effects: Studies suggest that 5-Fluorobenzofuran may have antiosteoporotic properties. It could potentially enhance bone health and prevent bone loss .

c. Antiparasitic Activity: The compound has demonstrated antiparasitic effects, making it relevant for addressing parasitic infections .

d. Antimicrobial Properties: Researchers have evaluated 5-Fluorobenzofuran as an antimicrobial agent. Its activity against bacteria and fungi highlights its potential in combating infections .

e. Anticancer Potential: Preliminary investigations indicate that 5-Fluorobenzofuran possesses anticancer properties. It may inhibit tumor growth and proliferation .

f. Antioxidant Capacity: Due to its antioxidant activity, 5-Fluorobenzofuran could play a role in protecting cells from oxidative damage .

g. Anti-Inflammatory Effects: The compound has been studied for its anti-inflammatory properties, which could be beneficial in various inflammatory conditions .

h. Anti-HIV Activity: Some research suggests that 5-Fluorobenzofuran exhibits anti-HIV effects, although further studies are needed to confirm this .

Synthesis and Methodologies

The synthesis of 5-Fluorobenzofuran is crucial for its applications. Researchers have explored various synthetic routes, including O-alkylation followed by cyclization of salicylaldehydes, Perkin benzofuran synthesis, McMurry reaction, and cycloisomerization of alkyne-o-substituted phenols. However, recent advancements focus on visible-light-mediated chemical reactions, providing milder conditions and improved yields .

Mecanismo De Acción

Target of Action

5-Fluorobenzofuran, a derivative of benzofuran, is a multifaceted biodynamic agent . It has been found to interact with various targets, including HIV-1 long terminal repeat (LTR) G-quadruplexes (GQs) . These targets play a crucial role in the replication of the HIV-1 virus .

Mode of Action

5-Fluorobenzofuran interacts with its targets through a mechanism that involves fluorescence and 19F NMR . It serves as a hairpin and GQ sensor, producing distinct spectral signatures for different GQ topologies adopted by LTR G-rich oligonucleotides .

Biochemical Pathways

The interaction of 5-Fluorobenzofuran with its targets affects various biochemical pathways. For instance, it has been found to suppress the checkpoint kinase 1 (CHK1) pathway, which is associated with resistance to 5-FU, especially in p53 wild-type cancer cells . The Wnt pathway, which is upregulated in 5-FU-resistant cells, also suppresses the CHK1 pathway .

Pharmacokinetics

The pharmacokinetic properties of 5-Fluorobenzofuran significantly impact its bioavailability. It has been reported that the oral absorption of 5-Fluorouracil (5-FU), a related compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects . Pharmaceutical cocrystallization approaches have been employed to modulate the pharmacokinetic properties of 5-fu by changing its aqueous solubility .

Result of Action

The action of 5-Fluorobenzofuran results in various molecular and cellular effects. For instance, it has been found to inhibit the proliferation of human colorectal adenocarcinoma cell line HCT116 . Moreover, it has been reported to have wide-ranging biological activity and potential applications as a pharmacological molecule, exhibiting potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .

Action Environment

The action, efficacy, and stability of 5-Fluorobenzofuran are influenced by various environmental factors. For instance, systematic 19F NMR analysis in Xenopus laevis oocytes has provided unprecedented information on the structure adopted by the LTR G-rich region in the cellular environment . The results indicate that it forms a unique GQ-hairpin hybrid architecture, a potent hotspot for selective targeting .

Propiedades

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzofuran | |

CAS RN |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 5-fluorobenzofuran be used to study nucleic acid structures?

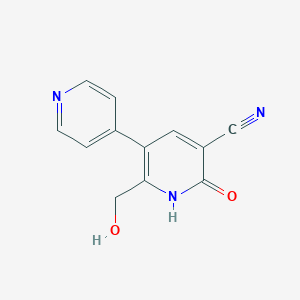

A: 5-Fluorobenzofuran can be incorporated into nucleoside analogues, such as 5-fluorobenzofuran-modified 2'-deoxyuridine (FBF-dU), which can be integrated into DNA or RNA oligonucleotides. [] This modified nucleoside exhibits fluorescence properties and distinct 19F NMR signals that are sensitive to the surrounding environment, like solvent polarity, viscosity, and neighboring bases. [, ] This sensitivity allows researchers to probe different nucleic acid structures. For instance, the formation of duplexes, G-quadruplexes, and i-motifs can be distinguished based on the unique fluorescence and 19F NMR signatures of the incorporated FBF-dU. []

Q2: Can you explain how 5-fluorobenzofuran acts as a "dual-purpose probe" in nucleic acid research?

A: The term "dual-purpose probe" highlights the advantage of utilizing both fluorescence and 19F NMR spectroscopy with a single modification. [] When incorporated into an oligonucleotide, 5-fluorobenzofuran offers two distinct channels for analysis:

Q3: Beyond nucleic acids, are there other applications for 5-fluorobenzofuran derivatives?

A: Yes, 5-fluorobenzofuran has been explored as a scaffold for developing fluorescent probes for detecting small molecules. One example is its use in a turn-on fluorescent probe for hydrogen sulfide (H2S). [] In this case, a 5-fluorobenzofuran derivative is modified with an azide group. Upon reaction with H2S, the azide is reduced, leading to a significant increase in fluorescence. This probe shows promise for detecting H2S in biological systems due to its sensitivity and selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)